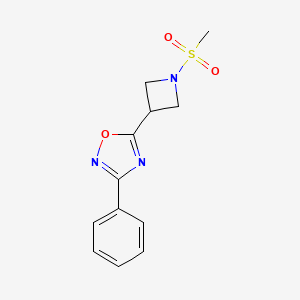

5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including an azetidine ring, a phenyl group, and an oxadiazole ring . It is related to a class of compounds known as sulfonyl azetidines .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods involve the use of trifluoroacetic acid in dichloromethane at room temperature . Further reactions with N-ethyl-N,N-diisopropylamine and HATU in tetrahydrofuran have also been reported .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The azetidine ring provides a three-dimensional structure, while the phenyl and oxadiazole rings contribute to the compound’s aromaticity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its multifunctional nature. For instance, reactions with trifluoroacetic acid in dichloromethane have been reported . Other reactions involve the use of N-ethyl-N,N-diisopropylamine and HATU in tetrahydrofuran .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For a related compound, 1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, the molecular weight is reported to be 324.4.Scientific Research Applications

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against various pathogens. For instance, these compounds have been effective against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae, outperforming commercial agents like bismerthiazole and thiodiazole copper. These sulfone derivatives not only inhibit bacterial growth but also enhance plant resistance against the pathogen by increasing the activity of superoxide dismutase (SOD) and peroxidase (POD) enzymes in rice, which leads to improved chlorophyll content and reduced malondialdehyde (MDA) levels, minimizing the damage caused by the pathogen (Li Shi et al., 2015).

Antifungal Activity

The antifungal potential of novel sulfone derivatives with 1,3,4-oxadiazole moieties has also been documented. These compounds exhibit good antifungal activities against various plant pathogenic fungi, with some showing superior efficacy to commercial fungicides like hymexazol. Compounds from this class have been particularly potent against B. cinerea, demonstrating their potential as lead compounds for the development of new agrochemicals (Weiming Xu et al., 2011).

Pharmacological Evaluation

Further pharmacological evaluations have identified azetidinyl oxadiazoles as potent mGluR5 positive allosteric modulators (PAMs), which are important for their role in modulating neurological activity. These compounds demonstrate a challenging optimization process due to the tight pharmacophore and subtle shifts from PAM to negative allosteric modulator (NAM) activity with minor structural modifications, highlighting the importance of precise molecular design in developing therapeutic agents (M. Packiarajan et al., 2012).

Safety and Hazards

properties

IUPAC Name |

5-(1-methylsulfonylazetidin-3-yl)-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-19(16,17)15-7-10(8-15)12-13-11(14-18-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAFXNTZWOCYPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride](/img/structure/B2705208.png)

![7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2705217.png)

![1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2705220.png)

![(E)-ethyl 1-cyclohexyl-2-(nicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2705223.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2705224.png)

![2-iodo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2705225.png)

![2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B2705229.png)